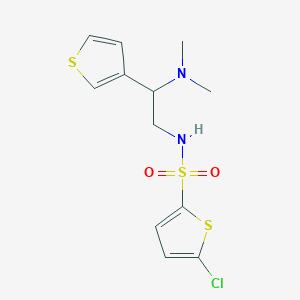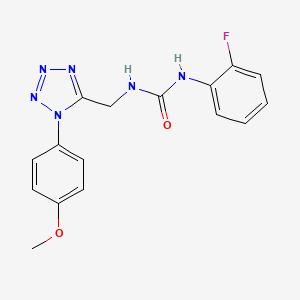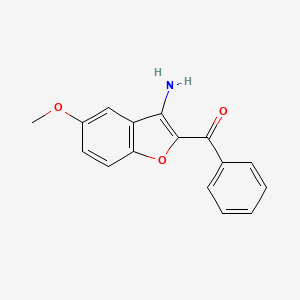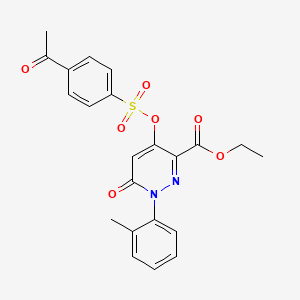![molecular formula C12H10N4 B2699324 2-[(Pyridin-4-ylmethyl)amino]nicotinonitrile CAS No. 854382-08-4](/img/structure/B2699324.png)
2-[(Pyridin-4-ylmethyl)amino]nicotinonitrile
Overview
Description
“2-[(Pyridin-4-ylmethyl)amino]nicotinonitrile” is a biochemical used for proteomics research . It has a molecular weight of 210.23 and a molecular formula of C12H10N4 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation:C1=CC(=C(N=C1)NCC2=CC=NC=C2)C#N . This notation provides a way to represent the structure using ASCII strings. Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 210.23 and a molecular formula of C12H10N4 . It’s recommended to be stored in a dark place, sealed in dry, at 2-8°C .Scientific Research Applications
Antimicrobial Activities
Research on pyrido[2,3-d]pyrimidine derivatives, which share structural similarities with 2-[(Pyridin-4-ylmethyl)amino]nicotinonitrile, has demonstrated antimicrobial properties. These compounds have been synthesized and evaluated for their antibacterial and antifungal activities, showing potential as antimicrobial agents (Behalo, 2008).
Corrosion Inhibition
Pyridine derivatives, including those similar to this compound, have been studied for their corrosion inhibition properties on steel surfaces. These compounds exhibit significant efficiency in protecting metals from corrosion, suggesting applications in industrial maintenance and preservation (Ansari, Quraishi, & Singh, 2015).
Synthetic Methodologies
The synthesis of pyridine-containing molecules, which includes the structure of this compound, has been explored for its versatility in creating compounds with significant pharmacological activities. These activities range from anti-HIV, antimicrobial, to anti-inflammatory effects, indicating the importance of such structures in drug development (Rekunge, Mali, & Chaturbhuj, 2021).
Nonlinear Optical (NLO) Materials
Nicotinonitrile derivatives have been synthesized and identified as a new class of NLO materials, indicating their potential in the development of optical and photonic technologies. The electronic properties inherent in such compounds make them suitable for applications requiring nonlinear optical responses (Raghukumar et al., 2003).
Fluorophore-Based Nicotinonitriles
Innovative nicotinonitrile derivatives incorporating pyrene and/or fluorene moieties have been developed, showing strong blue-green fluorescence emission. These compounds are promising for various applications in materials science, highlighting their utility as environmentally sensitive fluorophores (Hussein, El Guesmi, & Ahmed, 2019).
Properties
IUPAC Name |
2-(pyridin-4-ylmethylamino)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-8-11-2-1-5-15-12(11)16-9-10-3-6-14-7-4-10/h1-7H,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTLEDCPOAPHBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCC2=CC=NC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2699249.png)
![3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-diazirin-3-yl]propanoic acid](/img/structure/B2699250.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide](/img/structure/B2699251.png)


![6-[5-(5,6-Dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile](/img/structure/B2699255.png)
![N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2699256.png)
![2-[(3-chloro-4-methoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2699258.png)
![methyl 2-(2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate](/img/structure/B2699259.png)

![(E)-4-(Dimethylamino)-N-[2-(3-methylphenoxy)cyclohexyl]but-2-enamide](/img/structure/B2699261.png)
![3-(2-(indolin-1-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2699264.png)
